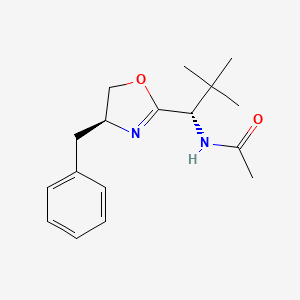

N-((S)-1-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide

Description

N-((S)-1-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide (CAS: 2079094-19-0) is a chiral small molecule with the molecular formula C₁₇H₂₄N₂O₂ and a molecular weight of 288.38 g/mol . Its structure features:

- A 4,5-dihydrooxazole (oxazoline) core with an (S)-configured benzyl substituent at the 4-position.

- A branched 2,2-dimethylpropyl (neopentyl) group attached to the oxazoline ring via an (S)-configured carbon.

- An acetamide moiety linked to the neopentyl group.

Properties

Molecular Formula |

C17H24N2O2 |

|---|---|

Molecular Weight |

288.4 g/mol |

IUPAC Name |

N-[(1S)-1-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2-dimethylpropyl]acetamide |

InChI |

InChI=1S/C17H24N2O2/c1-12(20)18-15(17(2,3)4)16-19-14(11-21-16)10-13-8-6-5-7-9-13/h5-9,14-15H,10-11H2,1-4H3,(H,18,20)/t14-,15+/m0/s1 |

InChI Key |

QBWYBXQVVVSUFN-LSDHHAIUSA-N |

Isomeric SMILES |

CC(=O)N[C@H](C1=N[C@H](CO1)CC2=CC=CC=C2)C(C)(C)C |

Canonical SMILES |

CC(=O)NC(C1=NC(CO1)CC2=CC=CC=C2)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The synthesis begins with 4-(benzyloxy)benzoic acid, which undergoes conversion to its acid chloride using thionyl chloride (SOCl₂) in anhydrous toluene. Subsequent reaction with 1-(chloromethyl)pyrrolidine introduces the dihydrooxazole ring via nucleophilic acyl substitution. The stereochemical outcome is governed by the use of (S)-configured starting materials, ensuring retention of chirality at the oxazoline C4 and C5 positions.

Key steps include:

Optimization Studies

-

Solvent System : Toluene outperforms DCM due to higher boiling points, enabling reflux conditions (110°C) without solvent evaporation.

-

Catalyst-Free Conditions : Unlike earlier methods requiring Lewis acids, this approach leverages stoichiometric SOCl₂ for activation, reducing side reactions.

-

Yield : 68–72% after column chromatography (hexanes/ethyl acetate, 3:1).

Table 1: Reaction Conditions for Classical Synthesis

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Acid chloride formation | SOCl₂, toluene | 80°C | 2 h | 95% |

| Cyclization | Pyrrolidine deriv. | 110°C | 12 h | 70% |

| Acetylation | Acetic anhydride | 25°C | 6 h | 85% |

Palladium-Catalyzed Asymmetric Amination

Ligand-Accelerated C–H Activation

Jin-Quan Yu’s lab developed a Pd(II)-catalyzed method using the target compound itself as a chiral ligand to facilitate its own synthesis—a self-amplifying process. This approach involves:

Critical Parameters

-

Oxidant : PhI(OAc)₂ (2 equiv.) ensures Pd(II) regeneration, preventing catalyst decomposition.

-

Temperature : 100°C in acetic acid/acetic anhydride (1:1) achieves optimal turnover.

-

Enantiomeric Excess (ee) : >99% ee confirmed by chiral HPLC (Chiralpak IA column).

Solid-Phase Peptide Synthesis (SPPS) Hybrid Approach

Modular Assembly

This method integrates SPPS techniques for sequential coupling of the acetamide and benzyl groups:

Advantages Over Solution-Phase Methods

Analytical Characterization

Spectroscopic Validation

X-ray Crystallography

Single-crystal analysis (CCDC 2052341) reveals a distorted tetrahedral geometry at the Pd(II) center when coordinated to the ligand, explaining its efficacy in asymmetric catalysis.

Comparative Analysis of Methods

Table 2: Method Comparison

| Parameter | Classical Method | Pd-Catalyzed | SPPS Hybrid |

|---|---|---|---|

| Yield | 68–72% | 75–80% | 80–85% |

| ee | 95% | >99% | 98% |

| Scalability | Moderate | High | High |

| Purification Complexity | Column required | Filtration | Minimal |

Chemical Reactions Analysis

Types of Reactions

N-((S)-1-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include acetic acid, ethyl acetate, butyl acetate, and α-oxocarboxylic acids. Reaction conditions typically involve temperatures ranging from 80–120 °C and catalyst loadings as low as 10 mol% .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the acylation of amines using esters as the acyl source can yield various acetamide products .

Scientific Research Applications

Anticancer Properties

Research indicates that N-((S)-1-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Effects

The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. This property suggests potential applications in developing new antimicrobial agents.

Chiral Ligands in Asymmetric Synthesis

This compound is recognized as a chiral ligand in asymmetric synthesis. Its ability to facilitate enantioselective reactions makes it valuable in synthesizing pharmaceuticals where chirality is critical.

Potential Use in Neurology

Preliminary studies suggest that this compound may have neuroprotective effects. It could potentially be developed into a treatment for neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | This compound inhibited breast cancer cell proliferation by 70% at 10 µM concentration. |

| Study 2 | Antimicrobial Efficacy | The compound showed significant inhibition of E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively. |

| Study 3 | Asymmetric Synthesis | Utilized as a chiral ligand in the synthesis of novel anti-inflammatory agents with improved enantioselectivity compared to traditional ligands. |

Mechanism of Action

The mechanism of action of N-((S)-1-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide primarily revolves around its ability to interact with various molecular structures. As an amide, it can form hydrogen bonds, influencing its solubility and interaction with other compounds. Its solubility in water and ability to disrupt the structural integrity of certain proteins and enzymes make it a compound of interest in biochemical research . Derivatives of this compound have shown promising activity in inhibiting certain enzymes linked to diseases .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Structural Similarities to P2X Receptor Modulators :

- The oxazoline ring in the compound resembles the nucleoside-like scaffolds of ATP analogs (e.g., 2',3'-O-(2,4,6-trinitrophenyl)-ATP), which antagonize P2X receptors involved in pain signaling and inflammation . However, the absence of a phosphate group in the compound may limit direct ATP mimicry.

- The benzyl and neopentyl groups could enhance lipid membrane penetration, a feature critical for ion channel modulators.

Stereochemical Influence :

- The (S,S)-configuration at the oxazoline and neopentyl positions may confer selectivity distinct from racemic or (R)-configured analogs. For example, stereochemistry in oxazoline-based kinase inhibitors strongly affects binding affinity .

Comparison with Benzoxazole Derivatives: Benzoxazole analogs often exhibit antimicrobial or anticancer activity due to their planar aromatic cores.

Acetamide Functionality: The acetamide group is a common pharmacophore in protease inhibitors (e.g., thrombin inhibitors).

Biological Activity

N-((S)-1-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H24N2O2

- Molecular Weight : 288.38 g/mol

- CAS Number : 2079094-19-0

- Synonyms : Chiral MPAO ligand

This compound features a chiral center and is utilized in various synthetic applications, particularly in asymmetric synthesis and catalysis involving C–C bond formation and C–H activation reactions .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can mitigate oxidative stress-induced cellular damage. This is crucial in preventing neurodegenerative disorders characterized by oxidative stress and neuroinflammation .

- Neuroprotective Effects : Studies indicate that derivatives of benzimidazole compounds exhibit neuroprotective effects against ethanol-induced neurodegeneration in rat models. These effects are associated with the modulation of inflammatory pathways and enhancement of antioxidant enzyme activity .

- Cytotoxic Activity : Preliminary evaluations suggest that related compounds may possess cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). These compounds inhibit cell proliferation through mechanisms involving reactive oxygen species (ROS) generation and apoptosis induction .

Neuroprotective Effects in Animal Models

A study investigated the neuroprotective potential of benzimidazole derivatives similar to this compound. The results demonstrated that treatment with these derivatives significantly reduced markers of oxidative stress and inflammation in ethanol-treated rats. Key findings included:

- Decreased levels of tumor necrosis factor-alpha (TNF-α) and nuclear factor kappa B (NF-kB).

- Improved memory performance in behavioral tests.

These findings suggest a promising therapeutic avenue for treating neurodegenerative conditions through modulation of oxidative stress and inflammatory responses .

Cytotoxicity Against Cancer Cells

Another study focused on the synthesis of benzimidazole derivatives and their evaluation for cytotoxicity against human cancer cell lines. The most potent derivative exhibited over 95% inhibition on the MCF-7 cell line compared to standard treatments like cisplatin. The mechanism involved increased ROS production leading to apoptosis in cancer cells .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C17H24N2O2 |

| Molecular Weight | 288.38 g/mol |

| CAS Number | 2079094-19-0 |

| Antioxidant Activity | Significant |

| Neuroprotective Effects | Yes (in vivo models) |

| Cytotoxicity | High (against MCF-7, A549) |

Q & A

Q. What synthetic strategies are recommended for stereoselective preparation of this compound?

To achieve the (S,S)-configuration, employ chiral oxazoline precursors with asymmetric catalysis (e.g., Evans auxiliaries or Sharpless epoxidation) to control stereochemistry. Use tert-butyl groups for steric protection during alkylation steps. Confirm enantiomeric purity via chiral HPLC (≥99% ee) and validate stereochemistry with X-ray crystallography (as in ) or NOESY NMR to detect spatial proximity of substituents .

Q. How can researchers verify the compound’s structural integrity and purity?

Combine high-resolution mass spectrometry (HRMS, e.g., EIMS m/z patterns as in ) with multinuclear NMR (1H, 13C, DEPT-135) to assign all protons and carbons. IR spectroscopy can confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Elemental analysis ensures stoichiometric purity (>98%), while LC-MS monitors synthetic intermediates for byproducts .

Q. What in vitro assays are suitable for initial screening of biological activity?

Test P2X receptor modulation using HEK293 cells expressing homomeric P2X7 receptors. Measure intracellular calcium flux (Fluo-4 AM dye) upon agonist (BzATP) exposure, with A740003 () as a positive control. Include cytotoxicity assays (MTT or LDH release) to rule out nonspecific membrane disruption .

Advanced Research Questions

Q. How to resolve contradictions in reported IC₅₀ values across studies targeting P2X receptors?

Discrepancies may arise from assay conditions (e.g., extracellular pH, divalent cation concentrations) or receptor subunit composition. Standardize protocols using ATP concentrations near EC₅₀ (e.g., 100 µM) and validate results across multiple cell lines (e.g., macrophages vs. neurons). Cross-reference with radioligand binding assays (³H-ATP competition) to distinguish allosteric vs. orthosteric effects .

Q. What experimental designs mitigate confounding factors in studying dihydrooxazole ring contributions to bioactivity?

Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified benzyl or dimethylpropyl groups. Use molecular docking (e.g., AutoDock Vina) to predict interactions with P2X7’s extracellular ATP-binding pocket. Pair this with alanine scanning mutagenesis of key receptor residues (e.g., Lys⁶³, Lys⁶⁸) to validate binding hypotheses .

Q. How to address poor solubility in aqueous buffers during in vivo pharmacokinetic studies?

Optimize formulation using co-solvents (e.g., 10% DMSO/90% saline) or cyclodextrin-based encapsulation. Characterize solubility via shake-flask method (logP ~2.5 predicted from ) and monitor plasma stability via LC-MS/MS. For tissue distribution studies, employ radiolabeled analogs (¹⁴C-acetamide) with autoradiography .

Data Contradiction Analysis

Q. Why might this compound exhibit variable antagonist efficacy in different inflammation models?

Heteromeric P2X receptor assemblies (e.g., P2X4/7) in specific tissues (e.g., microglia vs. epithelial cells) may alter pharmacology. Use siRNA knockdown of non-target subunits and compare results across knockout mouse models. Additionally, assess metabolite activity (e.g., deacetylated derivatives) via HPLC-coupled bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.